

Bepotastine besilate chemical structure and properties

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Compound of Interest

Compound Name: *Bepotastine Besilate*

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Bepotastine Besilate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, pharmacokinetics, and mechanism of action of **bepotastine besilate**. The information is curated for researchers, scientists, and professionals involved in drug development and discovery.

Chemical Structure and Identity

Bepotastine besilate is the benzenesulfonate salt of bepotastine.^[1] Bepotastine is a second-generation histamine H1 receptor antagonist.^[2] The active form is the (S)-isomer.^[3]

Chemical Name: (+)-(S)-4-{4-[(4-Chlorophenyl)(2-pyridyl)methoxy] piperidino} butyric acid monobenzenesulfonate^[4]

CAS Number: 190786-44-8^[5]

Molecular Formula: C₂₇H₃₁ClN₂O₆S^[1]

Molecular Weight: 547.06 g/mol ^[5]

Chemical Structure:

Physicochemical Properties

Bepotastine besilate is a white to off-white or pale yellowish crystalline powder.[\[2\]](#)[\[6\]](#) It is odorless and has a bitter taste.[\[3\]](#)

Property	Value	Source(s)
Melting Point	161-163°C	[5] [7]
187-190°C	[2]	
138-141°C	[8]	
Solubility	Slightly soluble in water	[2]
Highly soluble in alcohol and acetone	[2]	
Soluble in methanol and DMSO	[9]	
DMSO: ≥ 100 mg/mL (182.80 mM)	[10]	
DMSO: 90 mg/mL	[11]	
pKa	Data not available in the searched sources	
Optical Activity	$[\alpha]D^{20} +6.0^\circ$ (c = 5 in methanol)	[7] [12]
$[\alpha]/D$ 4.5 to 6.5°, c = 1 in methanol	[5]	
Osmolality (1.5% ophthalmic solution)	Approximately 290 mOsm/kg	[4] [6]
pH (1.5% ophthalmic solution)	6.8	[4] [6]

Pharmacokinetics

Bepotastine besilate is rapidly absorbed after oral administration, with minimal systemic absorption following topical ophthalmic administration.

Parameter	Value (Oral Administration, 10 mg)	Source(s)
Cmax (Maximum Plasma Concentration)	99.9 (\pm 31.4) ng/mL	[13][14]
AUC _{0-t} (Area Under the Curve)	388.9 (\pm 102.6) ng·h/mL	[13][14]
Tmax (Time to Maximum Concentration)	~1 to 2 hours	[15]
Protein Binding	Approximately 55%	[15]
Metabolism	Minimally metabolized by CYP450 isozymes	[15]
Elimination Half-Life	~2.5 hours	
Excretion	Primarily excreted unchanged in the urine (75-90%)	[6][15]

Note: For the 1.5% ophthalmic solution administered four times daily, the Cmax was 7.3 ± 1.9 ng/mL.[15]

Mechanism of Action and Signaling Pathway

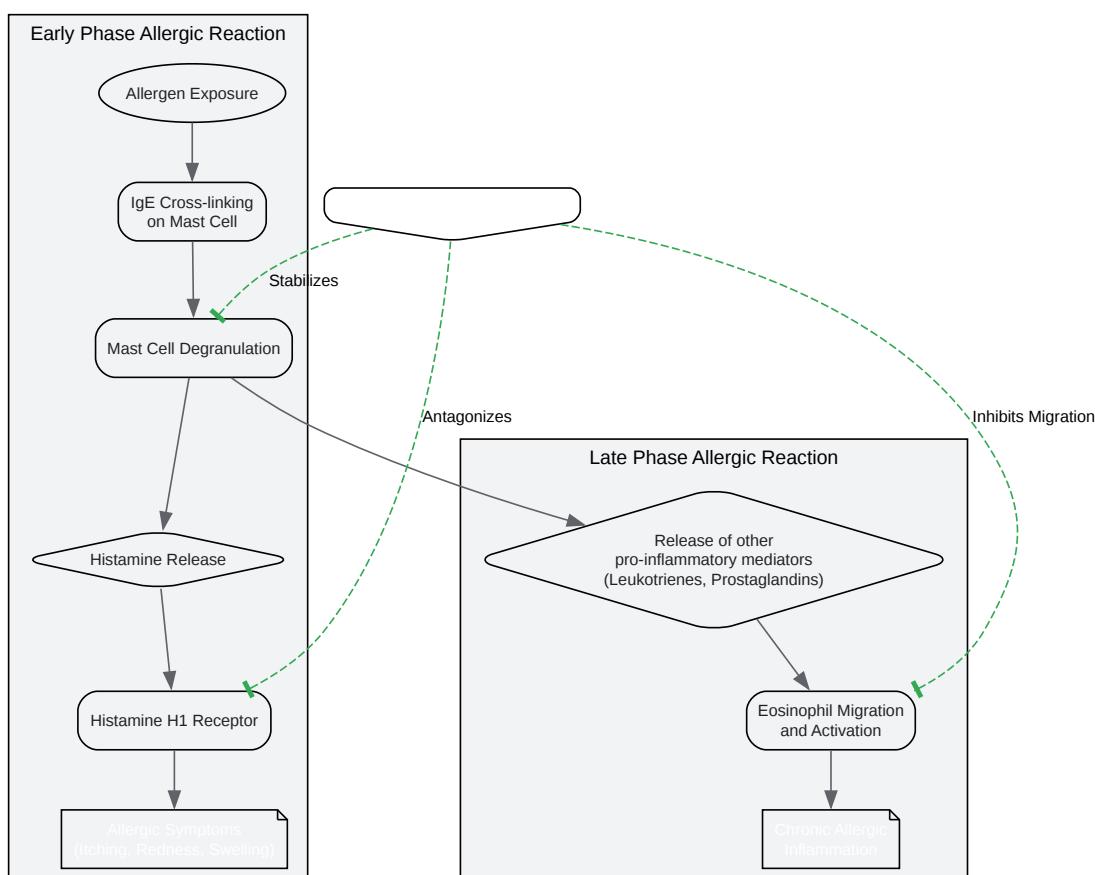
Bepotastine besilate exerts its anti-allergic effects through a multi-faceted mechanism of action:

- Histamine H1 Receptor Antagonism: It is a potent and selective antagonist of the histamine H1 receptor, directly blocking the effects of histamine, a key mediator of allergic symptoms. [1]
- Mast Cell Stabilization: Bepotastine stabilizes mast cells, inhibiting the release of histamine and other pro-inflammatory mediators.[16]

- Inhibition of Eosinophil Migration: It suppresses the migration of eosinophils to inflamed tissues, thereby reducing the late-phase allergic inflammatory response.[1][16]

The signaling pathway involved in the allergic response and the points of intervention by **bepotastine besilate** are depicted below.

Bepotastine Besilate Mechanism of Action Pathway

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Caption: **Bepotastine besilate's multi-faceted mechanism of action in the allergic cascade.**

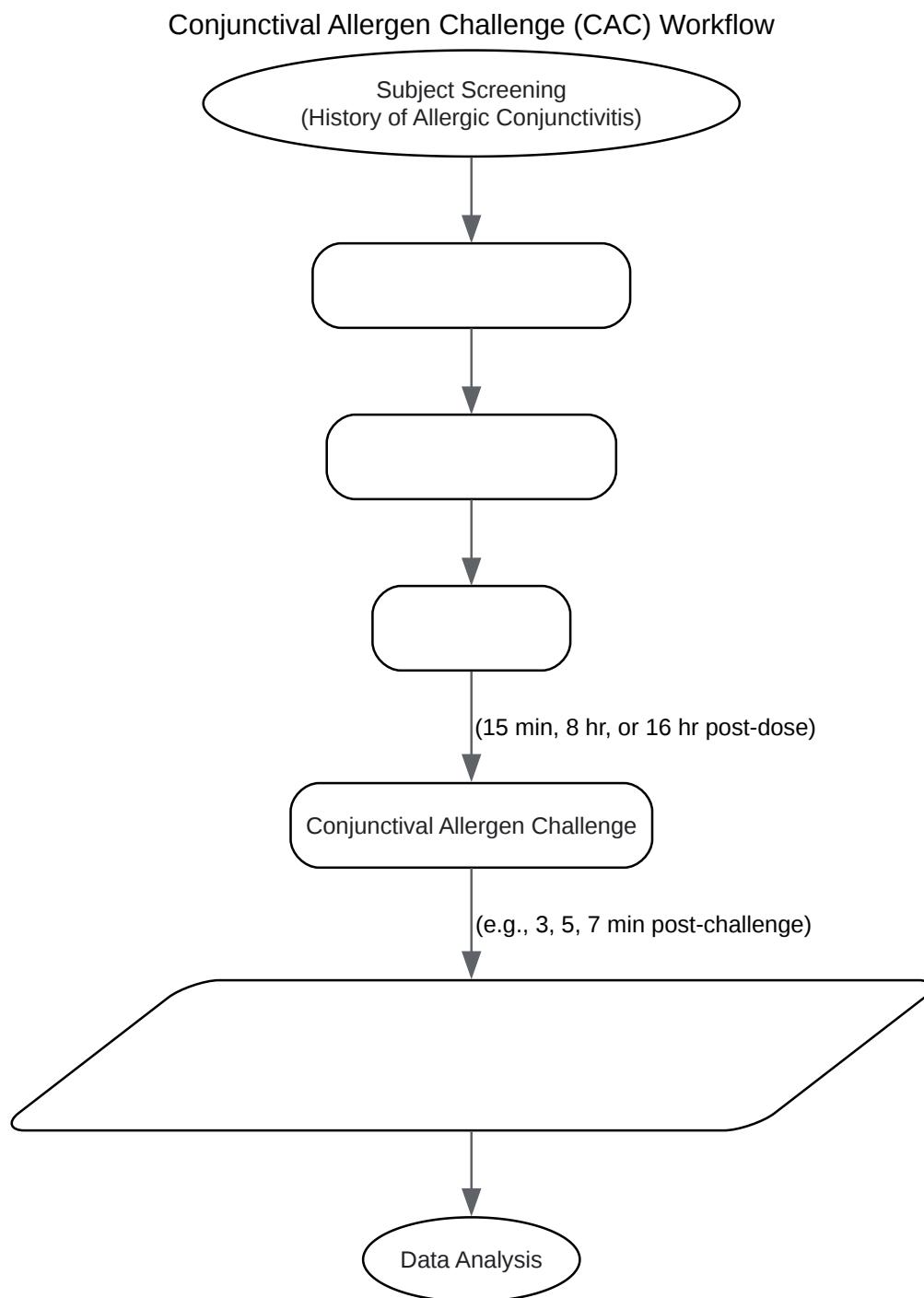
Experimental Protocols

Conjunctival Allergen Challenge (CAC) Model

The Conjunctival Allergen Challenge (CAC) model is a standardized method to evaluate the efficacy of anti-allergic ophthalmic drugs.

Objective: To assess the ability of **bepotastine besilate** to inhibit ocular itching and redness induced by an allergen.

Methodology Workflow:



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Caption: A typical workflow for a Conjunctival Allergen Challenge (CAC) study.

A detailed protocol for a CAC study typically involves the following steps:

- Subject Selection: Participants with a history of allergic conjunctivitis and a positive skin test to a specific allergen are recruited.[17]
- Allergen Titration: A screening visit is conducted to determine the concentration of allergen that elicits a standardized allergic response (e.g., a certain score for itching and redness). [18]
- Randomization and Dosing: Subjects are randomly assigned to receive **bepotastine besilate** ophthalmic solution or a placebo. A single drop is instilled in each eye.[17]
- Allergen Challenge: At a predetermined time after dosing (e.g., 15 minutes for onset of action, 8 or 16 hours for duration of action), the predetermined allergen concentration is instilled into the conjunctival sac of each eye.[17]
- Symptom Evaluation: Ocular itching and conjunctival redness are graded by the subject and an investigator, respectively, at multiple time points after the challenge (e.g., 3, 5, and 7 minutes for itching; 7, 15, and 20 minutes for redness).[19]

In Vitro Mast Cell Stabilization Assay

Objective: To determine the ability of **bepotastine besilate** to inhibit the degranulation of mast cells and the release of histamine.

General Protocol Outline:

- Mast Cell Culture: Rat peritoneal mast cells or a human mast cell line (e.g., HMC-1) are cultured under appropriate conditions.
- Drug Incubation: The mast cells are pre-incubated with varying concentrations of **bepotastine besilate** or a control vehicle for a specific period.
- Mast Cell Stimulation: Degranulation is induced by adding a secretagogue, such as compound 48/80 or an ionophore like A23187.[16]
- Histamine Quantification: The amount of histamine released into the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

- Data Analysis: The percentage of histamine release inhibition by **bepotastine besilate** is calculated relative to the control.

Histamine H1 Receptor Binding Assay

Objective: To determine the affinity and selectivity of **bepotastine besilate** for the histamine H1 receptor.

General Protocol Outline:

- Membrane Preparation: Cell membranes expressing the histamine H1 receptor (e.g., from CHO-K1 cells transfected with the human H1 receptor gene) are prepared.
- Radioligand Binding: The membranes are incubated with a radiolabeled H1 receptor antagonist (e.g., [³H]pyrilamine) in the presence of varying concentrations of **bepotastine besilate**.
- Separation and Scintillation Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured by liquid scintillation counting.
- Data Analysis: The concentration of **bepotastine besilate** that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The affinity constant (K_i) can then be calculated.

Eosinophil Migration Assay

Objective: To evaluate the effect of **bepotastine besilate** on the chemotaxis of eosinophils.

General Protocol Outline:

- Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of allergic donors or from cultured cell lines (e.g., AML14.3D10).
- Chemotaxis Assay: A Boyden chamber or a similar chemotaxis system is used. The lower chamber contains a chemoattractant (e.g., eotaxin or PAF), and the upper chamber contains the eosinophils pre-incubated with **bepotastine besilate** or a control.[\[16\]](#)

- Incubation: The chamber is incubated for a sufficient time to allow for cell migration through a porous membrane separating the two chambers.
- Cell Counting: The number of eosinophils that have migrated to the lower chamber is quantified by microscopy or flow cytometry.
- Data Analysis: The inhibition of eosinophil migration by **bepotastine besilate** is calculated compared to the control.

Conclusion

Beopotastine besilate is a well-characterized second-generation antihistamine with a multi-faceted mechanism of action that makes it an effective treatment for allergic conditions such as allergic conjunctivitis. Its favorable physicochemical and pharmacokinetic properties contribute to its clinical efficacy and safety profile. The experimental protocols described herein provide a framework for the continued investigation of **bepotastine besilate** and the development of new anti-allergic therapies.

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